1,3-Dibromo-2-(2-bromoethoxy)benzene

Beschreibung

Background and Significance of 1,3-Dibromo-2-(2-bromoethoxy)benzene

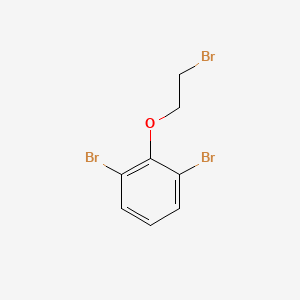

This compound stands as a distinctive member of the polybrominated aromatic ether family, characterized by its unique molecular architecture and chemical reactivity profile. The compound possesses the molecular formula C8H7Br3O and a molecular weight of 358.85 grams per mole, establishing it as a moderately heavy organic molecule with significant halogen content. The Chemical Abstracts Service has assigned it the registry number 206347-32-2, providing a standardized identification system for research and commercial applications.

The structural arrangement of this compound features a benzene ring with bromine substituents at the 1 and 3 positions, complemented by a 2-bromoethoxy group attached at the 2 position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications. The presence of three bromine atoms within the molecular framework provides multiple sites for chemical modification and cross-coupling reactions, making it particularly valuable as a synthetic building block.

The compound exhibits notable physical properties that reflect its halogenated nature. Computational predictions indicate a boiling point of approximately 337.4 degrees Celsius with an estimated uncertainty of 32.0 degrees, while the density is calculated to be 2.044 grams per cubic centimeter with a predicted variation of 0.06 grams per cubic centimeter. These properties are consistent with the presence of multiple heavy halogen atoms and contribute to the compound's stability under standard laboratory conditions.

Commercial availability of this compound through specialized chemical suppliers has facilitated its adoption in research laboratories worldwide. The compound is typically offered with purity specifications of 95 percent or higher, ensuring reliable performance in sensitive synthetic applications. Storage recommendations generally specify maintenance at temperatures between 2 and 8 degrees Celsius, although some suppliers indicate room temperature storage is acceptable for short-term use.

Historical Context and Discovery

The development of this compound can be traced to broader advances in halogenated aromatic chemistry and ether synthesis methodologies that emerged throughout the twentieth century. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis likely evolved from established protocols for preparing brominated aromatic ethers through nucleophilic substitution reactions.

The foundational chemistry underlying the preparation of such compounds traces back to the Williamson ether synthesis, a methodology first reported in 1850 that established the framework for forming carbon-oxygen bonds through nucleophilic substitution. This classical approach involves the reaction of alkoxides with alkyl halides under basic conditions, providing a reliable route to diverse ether structures. The application of these principles to brominated aromatic systems represents a natural extension of this methodology to more complex molecular architectures.

Advances in bromination chemistry during the mid-to-late twentieth century provided the technical foundation necessary for the controlled introduction of multiple bromine substituents into aromatic systems. The development of selective bromination protocols enabled chemists to achieve specific substitution patterns while minimizing unwanted side reactions. These methodological improvements were crucial for the practical synthesis of compounds like this compound, where precise control over regioselectivity is essential.

The emergence of cross-coupling chemistry, particularly palladium-catalyzed reactions, has significantly enhanced the utility of polybrominated aromatic compounds in synthetic chemistry. These methodological advances have transformed compounds such as this compound from simple synthetic targets into valuable building blocks for complex molecular construction. The multiple bromine substituents serve as reactive handles for sequential coupling reactions, enabling the systematic elaboration of molecular complexity.

Recent decades have witnessed increased interest in halogenated aromatic ethers for specialized applications in materials science and medicinal chemistry. This growing attention reflects both the unique properties conferred by halogen substitution and the availability of improved synthetic methods for their preparation. The specific case of this compound exemplifies this trend, representing a compound that combines accessible synthesis with versatile reactivity.

Overview of Research Applications in Organic and Materials Chemistry

The research applications of this compound span multiple domains within organic and materials chemistry, reflecting the compound's versatile reactivity and structural features. In synthetic organic chemistry, the compound serves primarily as a multifunctional building block for the construction of complex molecular architectures through sequential cross-coupling reactions. The presence of three distinct bromine substituents provides multiple reactive sites that can be selectively functionalized under appropriate reaction conditions.

One significant application area involves the synthesis of advanced organic materials, where the compound's rigid aromatic core and multiple reactive sites enable the construction of polymeric and oligomeric structures with defined properties. The systematic replacement of bromine substituents through palladium-catalyzed coupling reactions allows for the controlled introduction of various functional groups, enabling fine-tuning of material properties such as electronic conductivity, optical absorption, and thermal stability.

Research investigations have explored the compound's potential in the development of flame-retardant materials, leveraging the inherent properties of brominated aromatic compounds in this application domain. The multiple bromine substituents contribute to the compound's ability to interrupt combustion processes through radical scavenging mechanisms, making it relevant for the design of fire-resistant polymeric materials. However, environmental considerations have prompted researchers to explore more sustainable alternatives to traditional brominated flame retardants.

The compound has demonstrated utility in the synthesis of biologically active molecules, as evidenced by research investigating its derivatives for pesticidal applications. Specifically, studies have examined related 1-bromo-2-aryloxyethane derivatives prepared through similar synthetic methodologies for their efficacy against disease-carrying insects. These investigations revealed that compounds containing the 2-bromoethoxy structural motif can exhibit significant biological activity, with some derivatives showing complete larval mortality against Aedes aegypti mosquitoes after twenty-four hour exposure periods.

In the realm of medicinal chemistry, this compound serves as a versatile intermediate for the preparation of pharmaceutical compounds and bioactive molecules. The compound's multiple reactive sites enable the systematic introduction of pharmacophoric elements through well-established coupling protocols. This capability is particularly valuable in the context of structure-activity relationship studies, where systematic modification of molecular structure is essential for optimizing biological activity.

Materials chemistry applications have explored the compound's incorporation into conjugated polymer systems, where the aromatic core contributes to electronic delocalization while the multiple bromine substituents provide sites for cross-linking or further functionalization. These investigations have contributed to the development of advanced materials with tailored electronic and optical properties for applications in organic electronics and photovoltaic devices.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and diverse applications in contemporary research. The primary objective involves consolidating available information regarding the compound's structure-property relationships, synthetic methodologies, and demonstrated utility across various chemical disciplines.

The scope of this review encompasses several key areas of investigation, beginning with a detailed analysis of the compound's molecular structure and the electronic effects arising from its unique substitution pattern. This structural analysis provides the foundation for understanding the compound's reactivity profile and its suitability for specific synthetic transformations. Particular attention is devoted to the influence of the multiple bromine substituents on the compound's electronic properties and their implications for chemical reactivity.

Synthetic methodology represents another crucial component of this review, with comprehensive coverage of established protocols for the compound's preparation and purification. The discussion includes detailed examination of reaction conditions, yields, and potential limitations associated with current synthetic approaches. Special emphasis is placed on the Williamson ether synthesis methodology and its adaptation for the preparation of brominated aromatic ethers.

The review addresses the compound's applications in contemporary organic synthesis, highlighting its role as a versatile building block for complex molecular construction. This coverage includes examination of cross-coupling protocols, functional group transformations, and the compound's utility in the synthesis of biologically active molecules. Representative examples from the literature illustrate the compound's synthetic versatility and demonstrate its value in advanced synthetic chemistry.

Materials chemistry applications constitute another significant focus area, with detailed discussion of the compound's incorporation into polymeric systems and advanced materials. The review examines how the compound's structural features contribute to material properties and explores its potential for developing next-generation functional materials. Consideration is given to both current applications and future prospects for the compound in materials science.

A critical assessment of current research trends and future directions concludes the review, identifying areas where additional investigation would enhance understanding of the compound's properties and expand its utility. This forward-looking perspective considers emerging synthetic methodologies, evolving application requirements, and potential opportunities for innovation in compound design and application.

The comprehensive nature of this review serves multiple audiences, including synthetic chemists seeking new building blocks for complex molecule construction, materials scientists exploring novel compounds for advanced applications, and researchers investigating structure-property relationships in halogenated aromatic systems. By providing detailed coverage of all relevant aspects of this compound, this review establishes a valuable resource for both current practitioners and future investigators in related fields.

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANKCYHHSNNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651944 | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-32-2 | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

- Starting Materials: 1,3-Dibromobenzene and 2-bromoethanol.

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the hydroxyl group of 2-bromoethanol, generating the alkoxide nucleophile.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often employed to enhance nucleophilicity.

- Temperature: The reaction is conducted under reflux to ensure complete conversion.

- Mechanism: The alkoxide ion attacks the electrophilic aromatic ring at the position ortho to one of the bromines, displacing a bromide ion and forming the ether linkage.

Advantages

- Straightforward reaction setup.

- Good yields with proper control of reaction conditions.

- Scalable for industrial applications.

Limitations

- Requires careful control of reaction conditions to avoid poly-substitution.

- The presence of multiple bromine atoms necessitates selective reaction conditions.

Industrial-Scale Synthesis of Related Brominated Intermediates (Contextual Insight)

While direct literature on large-scale synthesis of this compound is limited, related brominated compounds such as 1,3-dibromo-2,2-dimethoxypropane have been synthesized industrially using bromination of ketones in methanol under controlled temperature conditions. This method involves:

- Slow addition of bromine to a stirred mixture of acetone and methanol at temperatures below 25 °C.

- Extended stirring (24–40 hours) to complete the reaction.

- Isolation of the product by filtration and washing with methanol.

- Vacuum drying to obtain high-purity crystalline products.

This approach emphasizes the importance of temperature control, slow bromine addition, and careful purification to achieve high purity (97–99%) and good yields (approximately 66–70%) in brominated compounds synthesis.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of nucleophile | 2-Bromoethanol + K2CO3 in DMF or acetone | Formation of alkoxide nucleophile |

| 2 | Nucleophilic substitution | 1,3-Dibromobenzene + alkoxide under reflux | Formation of this compound |

| 3 | Work-up | Cooling, filtration, washing | Isolation of product |

| 4 | Purification | Recrystallization or chromatography | High purity product |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is preferred due to mild basicity and good solubility, minimizing side reactions.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and facilitate substitution.

- Temperature Control: Reflux ensures reaction completion but excessive heat can lead to decomposition or side reactions.

- Reaction Time: Typically several hours to overnight to maximize yield.

- Purification: Recrystallization from suitable solvents or chromatographic techniques improve purity.

Mechanistic Insights

The substitution reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the alkoxide attacks the aromatic ring bearing electron-withdrawing bromine substituents. The bromine atoms activate the ring towards nucleophilic attack, facilitating displacement of a bromide ion.

Analyse Chemischer Reaktionen

1,3-Dibromo-2-(2-bromoethoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atoms with nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-(2-bromoethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs and drug candidates.

Material Science: It is used in the preparation of brominated polymers and materials with specific properties, such as flame retardancy.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring or the ethoxy group. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids, which can further participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions | Key Features |

|---|---|---|---|---|---|

| 1,3-Dibromo-2-(2-bromoethoxy)benzene | 206347-32-2 | C₉H₉Br₃O | 372.88 | 1,3 (ring); 2 (ethoxy) | Three bromines; reactive side chain |

| 1,4-Dibromo-2-(2-bromoethoxy)benzene | 377091-18-4 | C₈H₇Br₃O | 358.85 | 1,4 (ring); 2 (ethoxy) | Constitutional isomer; similar uses |

| 1-Bromo-2-(2-bromoethoxy)benzene | 589-10-6 | C₈H₇Br₂O | 280.95 | 1 (ring); 2 (ethoxy) | Two bromines; simpler structure |

| 1,2-Bis(2-bromoethoxy)benzene | N/A | C₁₀H₁₂Br₂O₂ | 324.01 | Two ethoxy chains | Higher MW; dual reactive sites |

| 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene | N/A | C₈H₅BrCl₂F₂O | 312.39 | 1 (Br), 3,5 (Cl); difluoroethoxy | Mixed halogens; enhanced stability |

Physical and Chemical Properties

- Reactivity: Bromine atoms act as leaving groups, making these compounds versatile in Suzuki or Ullmann couplings. The 1,3-dibromo derivative’s steric hindrance may slow reactions compared to mono-bromo analogs .

- Stability : Fluorine or chlorine substituents (e.g., in 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene) increase thermal and chemical stability .

- Boiling Points : Data gaps exist for 1,3-dibromo derivatives, but 1,2-Bis(2-bromoethoxy)benzene has a high boiling point of 350°C due to its larger molecular size .

Key Research Findings

- Isomer Separation Challenges : Constitutional isomers (e.g., 1,3- vs. 1,4-dibromo) require advanced techniques like HPLC for separation, impacting their application in precision chemistry .

- Halogen Effects : Mixed-halogen compounds (e.g., Br/Cl/F) show enhanced stability and unique reactivity profiles, broadening their utility in drug design .

Biologische Aktivität

1,3-Dibromo-2-(2-bromoethoxy)benzene, with the chemical formula C8H7Br3O, is a brominated organic compound characterized by its unique structure featuring a benzene ring substituted with two bromine atoms and a bromoethoxy group. While the biological activity of this compound is not extensively documented, it is crucial to explore its potential interactions within biological systems, particularly due to the known effects of brominated compounds on enzyme activity and cellular processes.

Structure

The molecular structure of this compound is outlined below:

This compound exhibits significant reactivity owing to the presence of multiple bromine atoms, which can influence various biochemical pathways.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.85 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Interaction with Biochemical Pathways

Brominated compounds like this compound are known to interact with several biochemical pathways:

- Enzyme Inhibition : Brominated compounds can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, potentially causing increased toxicity or reduced efficacy.

- Oxidative Stress Induction : These compounds may induce oxidative stress in cells, activating stress response pathways that influence gene expression and cellular metabolism. The generation of reactive oxygen species (ROS) can lead to DNA damage and other cellular disruptions .

Summary of Biological Effects

The following table summarizes the biological effects associated with brominated compounds in general:

| Biological Effect | Description |

|---|---|

| Enzyme Inhibition | Alters drug metabolism via cytochrome P450 inhibition |

| Oxidative Stress | Induces ROS production leading to cellular damage |

| Genotoxicity | Causes DNA damage and potential mutations |

| Organ Toxicity | Associated with liver and kidney lesions in animal studies |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3-Dibromo-2-(2-bromoethoxy)benzene, and how do reagent choices influence yield?

- Methodological Answer : Synthesis typically involves bromination of a phenolic precursor. For example, brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) can introduce bromine substituents. Ethoxylation may precede or follow bromination, requiring anhydrous conditions to avoid hydrolysis. Solvent selection (e.g., dichloromethane or carbon tetrachloride) and temperature control (0–25°C) are critical for minimizing side reactions. Yields depend on stoichiometric ratios and purification methods (e.g., column chromatography or recrystallization) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, ethoxy group signals).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Elemental Analysis : Validate bromine content quantitatively. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services.

- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediate stability during substitution or elimination reactions. Software like Gaussian or ORCA helps predict regioselectivity in bromination or ethoxylation. Molecular docking studies may also explore potential biological interactions, though this compound’s primary use is as a synthetic intermediate .

Q. What strategies resolve contradictions in spectroscopic data for brominated aromatic compounds?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals by analyzing at different temperatures.

- 2D NMR Techniques : Use HSQC or HMBC to assign coupling patterns and confirm connectivity.

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce interference in proton spectra.

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers evaluate the environmental persistence of this compound and its degradation byproducts?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers at varying pH (e.g., pH 4, 7, 10) to identify stable intermediates.

- Photolysis Experiments : Expose to UV light (254–365 nm) and analyze via LC-MS for halogenated byproducts.

- Microbial Degradation : Use soil or sludge microcosms to assess biodegradation rates under aerobic/anaerobic conditions.

- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.